molecular formula C8H17NO B1590803 4-(2-Methoxyethyl)Piperidine CAS No. 70724-70-8

4-(2-Methoxyethyl)Piperidine

Cat. No. B1590803
CAS RN: 70724-70-8
M. Wt: 143.23 g/mol
InChI Key: ZPGQYQKSLRERDO-UHFFFAOYSA-N
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Description

“4-(2-Methoxyethyl)Piperidine” is a compound with the molecular formula C8H17NO . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxyethyl)Piperidine” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a methoxyethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(2-Methoxyethyl)Piperidine” are not available, piperidine derivatives are known to undergo a variety of reactions. These include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

“4-(2-Methoxyethyl)Piperidine” is a solid substance at room temperature . It has a molecular weight of 143 .

Scientific Research Applications

1. Analytical Toxicology

4-(2-Methoxyethyl)Piperidine, as part of the compound 2-Methoxydiphenidine, has been studied in the context of forensic toxicology. This research chemical, known as MXP or 2-MeO-diphenidine, is analyzed in cases involving fatalities. The study of its metabolites, including hydroxy-2-MXP, contributes to the forensic analysis of these substances (Elliott et al., 2015).

2. Chemical Characterization

The compound has been identified in the context of characterizing psychoactive arylcyclohexylamines. These substances, often labeled as "research chemicals," are analyzed using various techniques like mass spectrometry and nuclear magnetic resonance spectroscopy to understand their chemical properties (De Paoli et al., 2013).

3. Electrochemical Studies

Electrochemical studies have focused on the anodic methoxylation of piperidine derivatives, including those with N-acyl and N-sulfonyl groups. These studies are important for understanding the electrochemical behavior and potential applications of these compounds in various chemical processes (Golub & Becker, 2015).

4. Synthesis of Natural Products

4-(2-Methoxyethyl)Piperidine derivatives have been utilized in the synthesis of natural products like pinidinone, demonstrating their role in complex organic syntheses and the production of biologically active compounds (Csatayová et al., 2010).

5. Corrosion Inhibition Research

In the field of materials science, piperidine derivatives, including those with methoxy groups, have been investigated for their corrosion inhibition properties on metals like iron. This research is crucial for developing new materials that can prevent corrosion in various industrial applications (Kaya et al., 2016).

6. Development of Pharmaceuticals

Research on 4-(2-Methoxyethyl)Piperidine derivatives has led to the development of potential pharmaceuticals. For instance, studies on substituted N-benzyl piperidines in the GBR series have contributed to the understanding of their biological activity, which could be beneficial in the development of drugs targeting specific transporters in the body (Boos et al., 2006).

Safety And Hazards

The compound has been assigned the hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines, including “4-(2-Methoxyethyl)Piperidine”, are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-methoxyethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-10-7-4-8-2-5-9-6-3-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGQYQKSLRERDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10569532
Record name 4-(2-Methoxyethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxyethyl)Piperidine

CAS RN

70724-70-8
Record name 4-(2-Methoxyethyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70724-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Methoxyethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10569532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-methoxyethyl)piperidine
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Synthesis routes and methods I

Procedure details

To a solution of 825 mg (3.6 mmol) of 1-t-butoxycarbonyl-4-hydroxyethylpiperidine in 2.5 mL of DMF was added 0.21 g (7.2 mmol) of NaH (80% dispersion in mineral oil) in 3 portions over a period of 30 min. After 16 h 10 mL of H2O was added to the reaction mixture and it was extracted with ethyl acetate. The combined organic fractions were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. The residue was purified by chromatography (silica, hexanes:ethyl acetate=4:1) to give the title compound.
Quantity
825 mg
Type
reactant
Reaction Step One
Name
Quantity
0.21 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 5 g (696.6 mmol) of LiAlH4 in 800 mL of THF at rt was carefully added 30 g (232.2 mmol) of 1-t-butoxycarbonyl-4-(methoxycarbonyl methyl)piperidine and the reaction mixture was stirred at rt for 24 h. To the reaction mixture was slowly added 30 mL of H2O over a period of 2 h, followed by 30 mL of a 15% NaOH solution and 30 mL of H2O. The mixture was diluted with ether, filtered, and the solids were triturated several times with ethyl acetate. The combined organic fractions were concentrated to give the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
reactant
Reaction Step Five
Name
Quantity
800 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

8.4 g (74.9 mmol) of potassium t-butoxide were suspended in 200 mL of THF. To this mixture at rt was slowly added a solution of 13.7 g (75.4 mmol) of trimethylphosphonoacetate in 20 mL of THF. After stirring for 30 min, a solution of 10 g (50.2 mmol) of 1-t-butoxycarbonyl-4-piperidone in 50 mL of THF was added and the mixture was heated to 60° C. for 3.5 h. To the reaction mixture was added 250 mL of a sat'd aqueous NH4Cl solution and the mixture was extracted with ethyl acetate. The combined organic fractions were washed with sat'd NaCl solution, dried over MgSO4, filtered and the filtrate was concentrated. Chromatography on silica eluting with hexane:ethyl acetate=4:1 gave the title compound.
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
trimethylphosphonoacetate
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

4-(2-Methoxyethyl)pyridine (9.6 g), in a mixture of ethanol (100 ml) and 2 N hydrochloric acid (30 ml) was hydrogenated over platinum oxide at 50°/50 p.s.i. until uptake of hydrogen ceased. The catalyst was removed by filtration and the solution evaporated in vacuo. The residue was then dissolved in water (50 ml), basified to pH 8 with dilute sodium hydroxide, and extracted with chloroform. The aqueous phase was evaporated in vacuo to give an oil which solidified on cooling. The solid was triturated with ether (60 ml), collected by filtration and dissolved in the minimum quantity of boiling ethyl acetate. The hot solution was filtered and on cooling deposited hygroscopic crystals of 4-(2-methoxyethyl)piperidine (9.9 g), m.p. 108°-110°. The structure was verified by i.r. and n.m.r. spectroscopy.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Methoxyethyl)Piperidine
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4-(2-Methoxyethyl)Piperidine
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4-(2-Methoxyethyl)Piperidine
Reactant of Route 4
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4-(2-Methoxyethyl)Piperidine
Reactant of Route 5
4-(2-Methoxyethyl)Piperidine
Reactant of Route 6
Reactant of Route 6
4-(2-Methoxyethyl)Piperidine

Citations

For This Compound
2
Citations
WR Baker, AKL Fung, HD Kleinert… - Journal of medicinal …, 1992 - ACS Publications
A new series of renin inhibitors has been developed. The inhibitors feature a novel replacementfor the P2/P3 dipeptide moiety normally associated with renin inhibitors. The dipeptide …
Number of citations: 28 pubs.acs.org
K Watanabe, A Kakefuda, M Yasuda, K Enjo… - Bioorganic & medicinal …, 2013 - Elsevier
Type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5), also known as aldo-keto reductase 1C3 (AKR1C3), is a member of the aldo-keto reductase superfamily of enzymes and is …
Number of citations: 12 www.sciencedirect.com

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